molecular formula C19H18N2O2 B1408566 1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid CAS No. 1020235-80-6

1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1408566
CAS No.: 1020235-80-6
M. Wt: 306.4 g/mol
InChI Key: YQIOZJNEURPNBK-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid” is a chemical compound. It’s a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure . The empirical formula for this compound is C13H14N2O2 and it has a molecular weight of 230.26 .

Scientific Research Applications

Structural and Spectral Analysis

The research by Viveka et al. (2016) focused on the structural and spectral characteristics of a pyrazole-4-carboxylic acid derivative, providing insights into the physical and chemical properties of similar compounds like 1-(4-Methylbenzyl)-5-p-tolyl-1H-pyrazole-3-carboxylic acid. This study included NMR, FT-IR spectroscopy, and X-ray diffraction analysis, contributing to a better understanding of similar compounds' molecular structures and behaviors (Viveka et al., 2016).

Biological Activity Study

The synthesis of halogenated indazole-carboxylic acids, similar in structure to this compound, was explored by Corsi and Palazzo (1976). They investigated these compounds for their biological activity, specifically their effect on spermatogenesis, indicating potential applications in reproductive health research (Corsi & Palazzo, 1976).

Hydrogen Bonding and Molecular Interaction

Research by Portilla et al. (2007) on pyrazol-3-yl compounds related to this compound revealed the formation of hydrogen-bonded chains and sheets in their structures. These findings contribute to understanding molecular interactions and crystal engineering, which can be applied in material science and pharmaceutical development (Portilla et al., 2007).

Mechanism of Action

Properties

IUPAC Name

5-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)12-21-18(11-17(20-21)19(22)23)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIOZJNEURPNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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